An In-Depth Technical Guide to the Synthesis of Oleyl Hydroxyethyl Imidazoline from Oleic Acid
An In-Depth Technical Guide to the Synthesis of Oleyl Hydroxyethyl Imidazoline from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of oleyl hydroxyethyl (B10761427) imidazoline (B1206853), a versatile cationic surfactant, from oleic acid and aminoethylethanolamine (AEEA). The document details the reaction mechanism, experimental protocols, and quantitative data pertinent to its synthesis and characterization, tailored for a scientific audience.
Introduction
Oleyl hydroxyethyl imidazoline, chemically known as 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol, is a C22H42N2O molecule with a molecular weight of approximately 350.6 g/mol .[1][2] Its structure, featuring a hydrophobic oleyl tail and a hydrophilic head containing an imidazoline ring and a hydroxyethyl group, imparts amphiphilic properties.[3] This makes it a valuable compound in various industrial applications, including as a corrosion inhibitor, emulsifier, antistatic agent, and lubricant.[3][4] The synthesis is primarily achieved through the cyclocondensation of oleic acid with aminoethylethanolamine (AEEA) at elevated temperatures.[3]
Reaction Mechanism and Synthesis Pathway
The principal method for synthesizing oleyl hydroxyethyl imidazoline is a two-stage process:
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Amidation: Oleic acid reacts with aminoethylethanolamine (AEEA) to form an amide intermediate, N-(2-hydroxyethyl)-N-(2-aminoethyl)oleamide, with the elimination of one mole of water. This reaction typically occurs at temperatures between 80°C and 150°C.[5]
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Cyclization (Intramolecular): The amide intermediate undergoes intramolecular cyclization at a higher temperature, generally between 160°C and 220°C, to form the imidazoline ring, releasing a second mole of water.[5][6]
This two-step reaction ensures the formation of the desired 1,2-disubstituted imidazoline.[3] The overall reaction can be carried out with or without a solvent. When a solvent such as xylene or toluene (B28343) is used, water is typically removed azeotropically.[7][8] Solvent-free methods are also employed, often under a nitrogen atmosphere to prevent oxidation and assist in water removal.[9]
dot```dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Node Definitions Oleic_Acid [label="Oleic Acid\n(C18H34O2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AEEA [label="Aminoethylethanolamine\n(AEEA, C4H12N2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Intermediate [label="Amide Intermediate\n(N-(2-hydroxyethyl)-N-(2-aminoethyl)oleamide)", fillcolor="#FBBC05", fontcolor="#202124"]; Imidazoline [label="Oleyl Hydroxyethyl Imidazoline\n(C22H42N2O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water1 [label="H2O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water2 [label="H2O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions {Oleic_Acid, AEEA} -> Amide_Intermediate [label=" Amidation \n(80-150°C)"]; Amide_Intermediate -> Water1 [label="- H2O", arrowhead=none]; Amide_Intermediate -> Imidazoline [label=" Cyclization \n(160-220°C)"]; Imidazoline -> Water2 [label="- H2O", arrowhead=none]; }
Caption: Workflow for conventional and microwave-assisted synthesis.
Quantitative Data
The yield and purity of the synthesized oleyl hydroxyethyl imidazoline are highly dependent on the reaction conditions.
Reaction Yields
The following table summarizes reported yields under different synthesis conditions.
| Synthesis Method | Reactants | Molar Ratio (Acid:Amine) | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Conventional (Reflux with Dean-Stark) | Oleic Acid, Ethylenediamine | Not Specified | Xylene | 5 hours | Not Specified | 90 | [7] |
| MAOS | Oleic Acid, Ethylenediamine | Not Specified | Xylene | 10 min | Not Specified | 68.2 | [7] |
| MAOS | Oleic Acid, AEEA | 2:1 | Xylene | 9 min | 200 | 87.53 | [10] |
Spectroscopic Characterization
The structure of oleyl hydroxyethyl imidazoline is confirmed using spectroscopic methods such as FTIR and NMR.
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides evidence for the formation of the imidazoline ring and the presence of other key functional groups.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| O-H (Hydroxyethyl) | Stretching | ~3400 (broad) | [3] |
| C-H (Oleyl Chain) | Asymmetric Stretch | ~2921 | [3] |
| C-H (Oleyl Chain) | Symmetric Stretch | ~2851 | [3] |
| C=N (Imidazoline Ring) | Stretching | 1608 - 1647 | [3] |
| C-N (Imidazoline Ring) | Stretching | ~1237 | [3] |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Distinct signals are expected for the methylene (B1212753) protons of the imidazoline ring. The olefinic protons (-CH=CH-) of the oleyl chain are also identifiable. [3]* ¹³C NMR: A characteristic signal for the carbon of the C=N bond in the imidazoline ring is expected in the downfield region of the spectrum (around 168 ppm). [3][6]The numerous carbon atoms of the long oleyl chain will produce signals in the aliphatic region. [3]
Logical Relationships in Synthesis
The successful synthesis of high-purity oleyl hydroxyethyl imidazoline depends on the careful control of several interrelated parameters.
dot
Caption: Key parameters influencing the yield and purity of the final product.
Conclusion
The synthesis of oleyl hydroxyethyl imidazoline from oleic acid and aminoethylethanolamine is a well-established two-stage process. The reaction conditions can be varied to optimize for yield and purity, with methods like microwave-assisted synthesis offering significant advantages in terms of reaction time. Spectroscopic techniques such as FTIR and NMR are essential for confirming the successful formation of the desired product. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with this important industrial chemical.
References
- 1. Oleyl hydroxyethyl imidazoline | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. Oleyl hydroxyethyl imidazoline | 21652-27-7 | Benchchem [benchchem.com]
- 4. oleyl hydroxyethyl imidazoline, 21652-27-7 [thegoodscentscompany.com]
- 5. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]
- 9. CN112047886B - Synthetic method of oleic acid imidazoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
